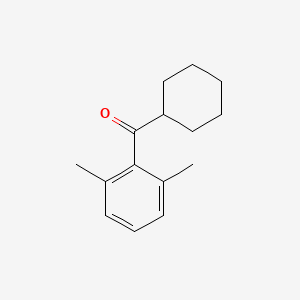

Cyclohexyl 2,6-dimethylphenyl ketone

描述

属性

IUPAC Name |

cyclohexyl-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-7-6-8-12(2)14(11)15(16)13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTFYRZZWCIVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642596 | |

| Record name | Cyclohexyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-15-8 | |

| Record name | Cyclohexyl(2,6-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 2,6 Dimethylphenyl Ketone and Its Analogs

Established Synthetic Pathways

Traditional methods for the synthesis of aryl ketones, including Cyclohexyl 2,6-dimethylphenyl ketone, primarily rely on well-established reactions such as Friedel-Crafts acylation and organometallic reagent-mediated syntheses.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.commasterorganicchemistry.comnih.gov For the synthesis of this compound, this pathway involves the reaction of 1,3-dimethylbenzene (m-xylene) with cyclohexanecarbonyl chloride.

The reaction proceeds via the formation of an acylium ion from the interaction of cyclohexanecarbonyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). nih.gov This electrophile then attacks the electron-rich aromatic ring of m-xylene (B151644). The methyl groups on m-xylene are ortho, para-directing and activating; however, the steric hindrance imposed by the two methyl groups directs the substitution primarily to the 4-position, yielding the desired product. A competing, minor product, Cyclohexyl 3,5-dimethylphenyl ketone, can also be formed.

A general protocol for a similar transformation, the synthesis of cyclohexyl phenyl ketone, involves the slow addition of cyclohexanecarbonyl chloride to a suspension of anhydrous aluminum chloride in benzene (B151609) at low temperatures, followed by heating to complete the reaction. quora.comresearchgate.net The reaction is then quenched with an aqueous acid workup. nih.gov The yield for the synthesis of cyclohexyl phenyl ketone has been reported to be as high as 88.67%. researchgate.net

Table 1: Representative Friedel-Crafts Acylation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,3-Dimethylbenzene | Cyclohexanecarbonyl chloride | AlCl₃ | This compound | youtube.comnih.gov |

| Benzene | Cyclohexanecarbonyl chloride | AlCl₃ | Cyclohexyl phenyl ketone | quora.comresearchgate.net |

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)

The use of organometallic reagents, particularly Grignard reagents, provides a powerful alternative for the formation of carbon-carbon bonds in ketone synthesis. For the target molecule, this involves the reaction of a 2,6-dimethylphenylmagnesium halide with a cyclohexanecarbonyl derivative.

Specifically, 2,6-dimethylphenylmagnesium bromide, which is commercially available as a solution in tetrahydrofuran (B95107) (THF), can serve as the nucleophile. acs.org This Grignard reagent is reacted with cyclohexanecarbonyl chloride. The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to yield the ketone.

A French patent describes a similar synthesis of cyclohexyl phenyl ketone derivatives. nih.gov In this procedure, a solution of cyclohexylmagnesium chloride in THF is added to a solution of a substituted N-methylisatoic anhydride at low temperatures. nih.gov This highlights the utility of Grignard reagents in synthesizing such ketones. The general reaction of Grignard reagents with acyl chlorides is a well-established and high-yielding method for ketone preparation.

Direct Alkylation Strategies

Direct alkylation of an aromatic ring to form a ketone is a less common but viable pathway. For this compound, this would ideally involve the direct alkylation of 1,3-dimethylbenzene with a cyclohexyl electrophile, followed by oxidation.

Another approach involves the deconjugative α-alkylation of cyclohexenecarboxaldehydes with suitable benzyl (B1604629) halides, although this is less direct for the specific target molecule. quora.com

Advanced Synthetic Techniques and Process Optimization

To overcome the limitations of classical methods, such as the use of stoichiometric and moisture-sensitive catalysts and to improve efficiency and selectivity, advanced synthetic techniques have been developed.

Catalytic Systems for Enhanced Efficiency and Selectivity

Research has focused on developing more efficient and reusable catalytic systems for Friedel-Crafts reactions. Heterogeneous catalysts, such as zeolites and metal oxides, offer advantages like easy separation and reduced waste. acs.org For instance, H-β zeolites doped with metals like zirconium have shown excellent activity and stability in Friedel-Crafts acylation reactions. acs.org

For sterically hindered ketones, novel catalytic systems are being explored. Palladium-catalyzed C-H addition of arenes to nitriles has been shown to produce aryl ketones, including hindered ones, in moderate to excellent yields. acs.org Nickel-catalyzed alkylation of unsymmetrical ketones at the more-hindered α-sites has also been reported, demonstrating the potential for regioselective synthesis. youtube.combeyondbenign.org

The use of phosphotungstic acid encapsulated in flexible nanoporous materials has been optimized for Friedel-Crafts acylation using response surface methodology, showcasing an efficient and reusable catalyst system under ultrasonic conditions. acs.org

Continuous Flow Reactor Methodologies for Large-Scale Synthesis Research

Continuous flow chemistry offers significant advantages for the synthesis of ketones, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. The synthesis of ketones using organolithium or Grignard reagents with esters and amides has been successfully demonstrated in continuous flow setups.

For Friedel-Crafts acylation, continuous-flow processes using heterogeneous catalysts have been developed. Zirconium-β zeolite has been used as a stable and active catalyst in a continuous-flow system for the acylation of activated arenes. acs.org Similarly, the synthesis of cyclopropyl (B3062369) ketones has been achieved in a continuous-flow system using a reusable solid acid catalyst, Amberlyst-35. quora.com These methodologies could be adapted for the large-scale synthesis of this compound, offering a more efficient and sustainable alternative to traditional batch processes. A patent for preparing cyclohexyl phenyl ketone highlights a multi-step synthesis in a single reactor without the separation of intermediates, pointing towards process intensification strategies that are amenable to flow chemistry.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. quizlet.comamazonaws.com This process involves the imaginary breaking of chemical bonds, known as disconnections, which correspond to the reverse of known and reliable chemical reactions. lkouniv.ac.ine-bookshelf.de The idealized ionic or radical fragments resulting from these disconnections are termed "synthons," for which real-world "synthetic equivalents" or reagents are then identified. amazonaws.comslideshare.net This section applies this powerful methodology to the scaffold of this compound, a sterically hindered ketone.

The primary structural feature of the target molecule is the ketone functional group, which connects a cyclohexyl moiety and a 2,6-dimethylphenyl ring. The analysis, therefore, focuses on the disconnection of the carbon-carbon bonds adjacent to the carbonyl group. A secondary approach involves functional group interconversion (FGI), where the target ketone is envisioned as being formed from a more easily synthesized precursor, such as a secondary alcohol. ias.ac.in

Two principal disconnection strategies for the carbon-ketone-carbon bond are considered:

Disconnection A: Acyl-Aryl Bond Cleavage: This pathway involves the disconnection of the bond between the carbonyl carbon and the 2,6-dimethylphenyl ring. This approach generates a cyclohexylacyl cation synthon and a 2,6-dimethylphenyl anion synthon. The corresponding synthetic equivalents for this strategy would be an activated derivative of cyclohexanecarboxylic acid, such as cyclohexanecarbonyl chloride, and a 2,6-dimethylphenyl organometallic reagent, like 2,6-dimethylphenyllithium (B15290027) or the corresponding Grignard reagent (2,6-dimethylphenylmagnesium bromide).

Disconnection B: Acyl-Cyclohexyl Bond Cleavage: Alternatively, the bond between the carbonyl carbon and the cyclohexyl ring can be disconnected. This yields a 2,6-dimethylbenzoyl cation synthon and a cyclohexyl anion synthon. The practical reagents for this route are a derivative of 2,6-dimethylbenzoic acid, most commonly 2,6-dimethylbenzoyl chloride, and a cyclohexyl organometallic compound, such as cyclohexyllithium or cyclohexylmagnesium bromide. This approach is a common strategy for preparing ketones. orgsyn.org

A functional group interconversion (FGI) offers a valuable alternative route. lkouniv.ac.inias.ac.in The target ketone can be retrosynthetically converted to its corresponding secondary alcohol, cyclohexyl(2,6-dimethylphenyl)methanol. The synthesis of the target ketone from this alcohol precursor would be a simple oxidation step in the forward synthesis. The retrosynthetic analysis of the alcohol precursor then involves disconnecting the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. This leads to two plausible sets of precursors:

2,6-dimethylbenzaldehyde (B72290) and a cyclohexyl organometallic reagent.

Cyclohexanecarboxaldehyde and a 2,6-dimethylphenyl organometallic reagent.

This FGI approach can be advantageous as the addition of organometallic reagents to aldehydes is a highly reliable and often high-yielding reaction, potentially avoiding issues that can arise in the direct acylation of sterically hindered organometallics. amazonaws.com

The various retrosynthetic pathways are summarized in the table below.

| Disconnection Strategy | Bond Cleaved | Synthon 1 (Electrophile) | Synthetic Equivalent 1 | Synthon 2 (Nucleophile) | Synthetic Equivalent 2 |

| Disconnection A | Carbonyl-Aryl | Cyclohexylacyl cation | Cyclohexanecarbonyl chloride | 2,6-Dimethylphenyl anion | 2,6-Dimethylphenyllithium |

| Disconnection B | Carbonyl-Cyclohexyl | 2,6-Dimethylbenzoyl cation | 2,6-Dimethylbenzoyl chloride | Cyclohexyl anion | Cyclohexylmagnesium bromide |

| FGI (via Alcohol) | C-C (Alcohol Precursor) | 2,6-Dimethylbenzaldehyde | 2,6-Dimethylbenzaldehyde | Cyclohexyl anion | Cyclohexylmagnesium bromide |

| FGI (via Alcohol) | C-C (Alcohol Precursor) | Cyclohexanecarboxaldehyde | Cyclohexanecarboxaldehyde | 2,6-Dimethylphenyl anion | 2,6-Dimethylphenyllithium |

Chemical Reactivity and Transformation Mechanisms of Cyclohexyl 2,6 Dimethylphenyl Ketone

Fundamental Ketone Reactivity Studies

The reactivity of the carbonyl group in Cyclohexyl 2,6-dimethylphenyl ketone is significantly influenced by the steric bulk of its adjacent substituents: the cyclohexyl ring and the 2,6-disubstituted phenyl group. These groups physically obstruct the pathways for reagent attack, making the ketone less reactive than simpler analogues. libretexts.orglibretexts.orgkhanacademy.org

Nucleophilic Addition Pathways to the Carbonyl Center

Nucleophilic addition is a characteristic reaction of ketones, proceeding through the attack of a nucleophile on the electrophilic carbonyl carbon. ucalgary.ca For this compound, this pathway is sterically demanding. The two alkyl groups (cyclohexyl and 2,6-dimethylphenyl) are bulkier than the single alkyl group of an aldehyde, which generally makes ketones less reactive towards nucleophiles. libretexts.orglibretexts.org The presence of two methyl groups at the ortho positions of the phenyl ring, in addition to the large cyclohexyl group, creates a highly crowded environment around the carbonyl carbon. This steric hindrance raises the energy of the transition state for nucleophilic attack, slowing the reaction rate compared to less substituted ketones. libretexts.orgyoutube.com Consequently, strong nucleophiles are typically required to react effectively, or the ketone must be activated, for instance by protonating the carbonyl oxygen under acidic conditions to increase the electrophilicity of the carbonyl carbon. youtube.com

Oxidation Reactions and Mechanistic Investigations

The oxidation of ketones, particularly the Baeyer-Villiger oxidation, provides a pathway to synthesize esters from ketones using peroxyacids or peroxides. wikipedia.orgnumberanalytics.com This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group and the insertion of an oxygen atom. sigmaaldrich.com The mechanism proceeds via the formation of a key tetrahedral intermediate, often called the Criegee intermediate, after the peroxyacid attacks the carbonyl carbon. wikipedia.org

A critical feature of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. libretexts.orgorganic-chemistry.org For this compound, the two migrating candidates are the cyclohexyl group and the 2,6-dimethylphenyl group. Based on established trends, the cyclohexyl group has a higher migratory aptitude than a phenyl group. organic-chemistry.org

Table 1: General Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | Moderate-High |

| Phenyl | Moderate |

| Primary alkyl | Moderate-Low |

| Methyl | Lowest |

Source: Organic Chemistry Portal. organic-chemistry.org

Therefore, the oxidation of this compound is predicted to yield cyclohexyl 2,6-dimethylbenzoate, resulting from the preferential migration of the cyclohexyl group. However, it is noted that sterically hindered ketones can be unreactive or require optimized conditions to proceed efficiently. sigmaaldrich.com

Reduction Reactions and Stereochemical Control

The reduction of this compound to its corresponding secondary alcohol, (cyclohexyl)(2,6-dimethylphenyl)methanol, can be achieved using various metal hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). uop.edu.pklibretexts.org These reagents function by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. ucalgary.cadalalinstitute.com The initial product is an alkoxide salt, which is subsequently protonated to yield the alcohol. uop.edu.pklibretexts.org

The stereochemistry of the reduction is governed by the principle of "steric approach control," which dictates that the hydride nucleophile will attack the carbonyl carbon from the less sterically hindered face. cdnsciencepub.com Given the significant bulk of both the cyclohexyl and the 2,6-dimethylphenyl groups, the trajectory of the incoming hydride is highly constrained. The use of even bulkier reducing agents, such as lithium tri-tert-butoxyaluminum hydride, can further enhance this stereoselectivity, favoring the formation of one diastereomer over the other. cdnsciencepub.com The relative stabilities of the possible transition states, influenced by steric interactions, determine the final stereochemical outcome of the reduction. cdnsciencepub.com

Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

The 2,6-dimethylphenyl ring of the ketone can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring: the two methyl groups and the cyclohexylcarbonyl (acyl) group. organicchemistrytutor.comlibretexts.org

The directing effects of these groups are summarized below:

Methyl groups (-CH₃): These are weakly activating groups and are ortho, para-directors. oneonta.edu They donate electron density to the ring, making it more nucleophilic and reactive towards electrophiles. organicchemistrytutor.com

Acyl group (-COR): This is a moderately deactivating group and a meta-director. oneonta.edu It withdraws electron density from the ring through resonance and induction, making the ring less reactive, particularly at the ortho and para positions. libretexts.orglibretexts.org

In this compound, the substituents are located at positions 1 (acyl), 2 (methyl), and 6 (methyl). The substitution pattern is a result of the interplay between these competing directing effects.

Table 2: Directing Effects of Substituents on the Dimethylphenyl Moiety

| Position | Influence from -C(O)R (at C1) | Influence from -CH₃ (at C2) | Influence from -CH₃ (at C6) | Net Effect |

|---|---|---|---|---|

| C3 | meta (directing) | ortho (directing) | - | Activated & Directed |

| C4 | para (deactivating) | meta (neutral) | meta (neutral) | Strongly Deactivated |

The ortho and para positions relative to the deactivating acyl group (C3, C5, and C4) are electron-deficient. libretexts.org Conversely, the methyl groups activate the positions ortho and para to them. The C4 position is para to the deactivating acyl group and is therefore strongly deactivated. The C3 and C5 positions are meta to the acyl group (less deactivated) and ortho to a methyl group (activated). Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions , which are sterically accessible and electronically activated by the methyl groups while being only minimally deactivated by the acyl group.

Advanced Mechanistic Studies on Specific Reactions

Beyond fundamental transformations, the reactivity of this compound has been explored in more complex, mechanistically intricate reactions.

Samarium(II) Iodide (SmI₂)-Catalyzed Transformations

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) reducing agent widely used in organic synthesis. acs.org Its reactions with ketones typically initiate via a SET from Sm(II) to the carbonyl group, generating a ketyl radical anion intermediate. acs.orgprinceton.edu This intermediate is central to a variety of subsequent transformations, including reductive couplings.

In the case of sterically hindered ketones like this compound, SmI₂ can catalyze intermolecular pinacol (B44631) couplings. researchgate.net This process involves the dimerization of two ketyl radical intermediates to form a carbon-carbon bond, yielding a 1,2-diol (a pinacol) after workup. organic-chemistry.orgnih.gov

The proposed mechanism involves:

Single-Electron Transfer (SET): Two molecules of the ketone each accept an electron from SmI₂ to form two ketyl radical anions. acs.org

Dimerization: The two ketyl radicals couple to form a samarium-pinned 1,2-diolate species.

Protonation: Aqueous workup protonates the diolate to afford the final 1,2-diol product.

The efficiency and diastereoselectivity of SmI₂-mediated couplings can be highly dependent on reaction conditions, including the use of additives like HMPA or various proton sources, which can modulate the reactivity of the Sm(II) reagent. nih.govchemrxiv.orgnih.gov For hindered ketones, the reaction may require robust conditions, sometimes including a co-reductant, to ensure catalyst turnover and prevent deactivation. nih.gov

Alpha-Halogenation Reactions via Enolate Intermediates

The alpha-position to the carbonyl group in ketones is susceptible to halogenation. wikipedia.org This reaction can proceed under either acidic or basic conditions through the formation of an enol or enolate intermediate, respectively. wikipedia.orgyoutube.compressbooks.publibretexts.orglibretexts.org

For an unsymmetrical and sterically hindered ketone like this compound, the regioselectivity of halogenation is a key consideration. Under acidic conditions, halogenation typically occurs at the more substituted alpha-carbon because the formation of the more substituted enol is thermodynamically favored. pressbooks.pub The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating tautomerization to the enol. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂), followed by deprotonation to yield the α-halogenated ketone. libretexts.orglibretexts.org

Conversely, under basic conditions, a base abstracts a proton from the less sterically hindered alpha-carbon to form the kinetic enolate, which then reacts with the halogen. wikipedia.org The steric bulk of both the cyclohexyl group and the 2,6-dimethylphenyl group would influence the accessibility of the alpha-protons. The presence of the halogen atom deactivates the resulting enol towards further reaction under acidic conditions, often allowing for mono-halogenation. youtube.com

This compound as a Versatile Synthetic Intermediate

The structural features of this compound make it a valuable intermediate for synthesizing more complex molecular architectures, particularly those found in pharmaceuticals and biologically active compounds. nih.govbeilstein-journals.org

The ketone functionality itself is a gateway to numerous transformations. For instance, the corresponding ketoxime, formed by reaction with hydroxylamine, can be a precursor for the synthesis of substituted pyridines. nih.govresearchgate.net These pyridine (B92270) derivatives are core structures in many drugs. beilstein-journals.org Additionally, the ketone can be converted into an α,β-unsaturated ketone, which is a key substrate for the synthesis of γ-lactams through Michael additions and subsequent cyclization reactions. nih.govchim.itrsc.orgiiserpune.ac.inresearchgate.net The γ-lactam ring is another privileged scaffold in medicinal chemistry. chim.it

The synthesis of complex drug molecules often relies on the strategic use of building blocks that can introduce specific steric and electronic properties. whiterose.ac.ukresearchgate.net The 2,6-disubstituted biaryl motif, which can be generated from precursors related to the title compound, is of particular interest as it induces three-dimensionality in molecules, a desirable trait in drug design. dicp.ac.cn Given the presence of both a bulky cycloaliphatic group and a hindered aromatic ring, this compound serves as a precursor for compounds with well-defined, rigid conformations, which can be crucial for achieving specific biological activities.

Structural Conformation, Stereochemistry, and Chiroptical Properties

Conformational Analysis of the Cyclohexyl and Dimethylphenyl Moieties

The cyclohexyl ring in Cyclohexyl 2,6-dimethylphenyl ketone predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.orgstudysmarter.co.uk In monosubstituted cyclohexanes, a substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable due to reduced 1,3-diaxial interactions. libretexts.org For the bulky 2,6-dimethylbenzoyl group, the equatorial position is highly favored to avoid severe steric clashes with the axial hydrogens on the same side of the ring.

The conformation of the 2,6-dimethylphenyl moiety is heavily influenced by the two ortho-methyl groups. These groups create significant steric hindrance, forcing the aromatic ring to twist out of the plane of the carbonyl group. This non-planar arrangement minimizes steric repulsion between the methyl groups and the cyclohexyl ring. Molecular modeling of similar bulky ketone structures suggests that binding to active sites can even force cyclohexyl rings into less stable diaxial conformations, highlighting the conformational flexibility and the energetic costs associated with steric interactions. nih.gov

| Moiety | Predominant Conformation | Key Influencing Factors |

| Cyclohexyl Ring | Chair Conformation | Minimization of angle and torsional strain. libretexts.org |

| 2,6-Dimethylbenzoyl Group | Equatorial Position | Avoidance of 1,3-diaxial interactions. libretexts.org |

| Dimethylphenyl Group | Twisted/Non-planar | Steric hindrance from ortho-methyl groups. |

Impact of Ortho-Dimethyl Substitution on Aromatic Ring Conformation and Reactivity

The presence of two methyl groups at the ortho positions of the phenyl ring has profound stereoelectronic effects. Alkyl groups are generally considered activating and ortho-, para-directing in electrophilic aromatic substitution reactions because they donate electron density to the ring, stabilizing the carbocation intermediate. libretexts.orgchemistrytalk.org

However, the steric bulk of the ortho-dimethyl groups significantly shields the ortho positions and the adjacent carbonyl group. This steric inhibition can override the electronic activating effect, hindering the approach of electrophiles and nucleophiles. masterorganicchemistry.com The carbonyl group itself is a deactivating, meta-directing group for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com The interplay between the activating dimethylphenyl group and the deactivating carbonyl group, further complicated by steric hindrance, makes predicting reactivity complex. The primary impact of the ortho-dimethyl substitution is the steric shielding of the ketone, which can decrease its reactivity towards nucleophilic attack compared to a non-ortho-substituted analogue like cyclohexylphenylketone. nih.gov

Stereochemical Investigations of Ketone Transformations

The reduction of the ketone in this compound to a secondary alcohol creates a new stereocenter, leading to diastereomeric products. The stereochemical outcome of such reductions is highly dependent on the reducing agent and reaction conditions.

Studies on the reduction of structurally similar ketones, such as cis-2,6-dimethylcyclohexanone, have shown that the stereoselectivity can be influenced by factors like the steric bulk of the reducing agent and the solvent. researchgate.net For example, reduction with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can yield predominantly the axial alcohol, which may seem counterintuitive based on simple steric approach models. researchgate.net This suggests that electronic effects and the nature of the transition state play a crucial role. researchgate.net

Table of Expected Reduction Outcomes (by Analogy)

| Reducing Agent | Expected Major Product | Rationale |

|---|---|---|

| LiAlH₄ (Lithium aluminum hydride) | Equatorial Alcohol | Attack from the less hindered face. |

| NaBH₄ in Methanol | Axial Alcohol | Potential for solvent effects and specific transition state geometries to favor this pathway. researchgate.net |

| Li(s-Bu)₃BH (L-Selectride) | Equatorial Alcohol | Bulky reducing agent attacks from the least sterically hindered face. |

Potential for Chiral Derivatization and Enantioselective Synthesis

The prochiral nature of the ketone group in this compound makes it a candidate for chiral derivatization and enantioselective synthesis.

Chiral Derivatization: This involves reacting the ketone with a chiral reagent to form diastereomers, which can then be separated using standard techniques like chromatography. ccspublishing.org.cnresearchgate.net Chiral derivatizing agents for ketones often target the carbonyl group to form hydrazones or similar derivatives. psu.edu This approach is widely used for the analytical separation and determination of enantiomers. ccspublishing.org.cnresearchgate.netpsu.edu

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral alcohol from the ketone can be achieved through enantioselective reduction. wikipedia.org This is a cornerstone of modern asymmetric synthesis. Methods include:

Catalytic Hydrogenation: Using a chiral transition metal catalyst (e.g., Ruthenium-BINAP) with hydrogen gas. wikipedia.org

Catalytic Transfer Hydrogenation: Employing a chiral catalyst with a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org

Stoichiometric Chiral Reagents: Using chiral reducing agents like those derived from Alpine-borane. wikipedia.org

Furthermore, the ketone can be a starting point for creating α-quaternary stereocenters through enantioselective alkylation or other addition reactions, which are valuable transformations in the synthesis of complex molecules. nih.govacs.org Catalytic methods have been developed for the enantioselective synthesis of a variety of chiral ketones and their derivatives. nih.govnih.govacs.org

Computational and Theoretical Chemistry Studies of Cyclohexyl 2,6 Dimethylphenyl Ketone

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the most stable arrangement of atoms (the equilibrium geometry) and the distribution of electrons.

For aromatic ketones, the orientation of the phenyl and cyclohexyl rings relative to the carbonyl group is a key determinant of their reactivity and physical properties. X-ray crystallography studies on the parent compound, cyclohexyl phenyl ketone, have shown that the carbonyl group (C=O) is nearly coplanar with the phenyl ring. The cyclohexyl ring adopts a stable chair conformation, with its least-squares plane oriented at a significant angle to the phenyl ring. researchgate.net

For Cyclohexyl 2,6-dimethylphenyl ketone, the presence of two methyl groups in the ortho positions of the phenyl ring would introduce significant steric hindrance. This would likely force the phenyl ring to twist out of the plane of the carbonyl group to a greater extent than in the unsubstituted analogue.

A comprehensive understanding of the electronic structure can be gained through methods like Density Functional Theory (DFT). For instance, a study on the related compound 1-hydroxycyclohexyl phenyl ketone using DFT with the B3LYP functional and a 6-311++G(d,p) basis set provided detailed insights into its electronic properties. chemrxiv.orgresearchgate.net Similar calculations for this compound would yield valuable data on its electronic characteristics.

Table 1: Representative Calculated Electronic Properties for an Aryl Cyclohexyl Ketone Derivative (1-hydroxycyclohexyl phenyl ketone)

| Property | Value (Gas Phase) | Value (Aqueous) |

| Ionization Potential (IP) | 7.92 eV | 7.65 eV |

| Chemical Potential (µ) | -4.58 eV | -4.43 eV |

| Chemical Hardness (η) | 3.34 eV | 3.22 eV |

| Electrophilicity Index (ω) | 3.13 eV | 3.05 eV |

| Data adapted from a DFT study on 1-hydroxycyclohexyl phenyl ketone. chemrxiv.orgresearchgate.net |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface of a reaction, identifying intermediates, transition states, and the energy barriers that govern the reaction rate.

Transition State Characterization and Energy Barrier Determination

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is crucial for determining the reaction rate.

Computational studies on related ketones have successfully modeled transition states for various reactions. For example, in the study of Pin1 inhibitors, molecular modeling was used to understand the binding of cyclohexyl ketone analogues, hypothesizing a stretching mechanism to lower the isomerization barrier. nih.gov For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT calculations could precisely map the geometry of the transition state and calculate the associated energy barrier.

Spin Density Distribution Analysis in Radical Intermediates

Many chemical reactions, particularly those initiated by light (photochemical reactions), proceed through radical intermediates which have unpaired electrons. DFT calculations can provide detailed information on the distribution of this unpaired electron density, known as spin density.

In the context of aryl ketones, photochemical reactions often involve the formation of radical anions or radical cations. For instance, in the anion radical [2+2] photocycloaddition of aryl-enones, DFT calculations have been used to visualize the spin density on the radical intermediates, providing crucial insights into the reaction mechanism. This analysis helps to understand which atoms are the most reactive in the radical species.

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations are excellent for determining the properties of a single, stable conformation, many molecules, including this compound, can exist in multiple conformations due to the rotation around single bonds. Molecular dynamics (MD) simulations and conformational searching algorithms are computational techniques used to explore the different possible conformations of a molecule and their relative energies.

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. For flexible molecules like cyclohexanes, MD can reveal the pathways of conformational interconversion, such as chair-to-boat flips. A study on substituted cyclohexanes demonstrated that MD simulations at different temperatures could capture these dynamic processes.

Prediction of Spectroscopic Signatures for Research Validation

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra are invaluable for validating experimental findings and for the structural elucidation of new compounds.

For this compound, DFT calculations could predict its 1H and 13C NMR spectra. The predicted chemical shifts could then be compared with experimentally obtained spectra to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to achieve good agreement.

The NIST Chemistry WebBook contains experimental IR, mass spectrometry, and UV/Vis spectra for the parent compound, phenyl cyclohexyl ketone, which can serve as a benchmark for comparison with computationally predicted spectra of its dimethylated analogue. nist.gov

Table 2: Experimentally Observed IR Absorption Bands for Phenyl Cyclohexyl Ketone

| Frequency (cm-1) | Interpretation |

| ~1680 | C=O stretch |

| ~3060 | Aromatic C-H stretch |

| ~2850-2930 | Aliphatic C-H stretch |

| ~1600, 1450 | Aromatic C=C stretch |

| Data is generalized from typical values for aryl ketones and may not reflect the exact values from the NIST database for Phenyl Cyclohexyl Ketone. |

Advanced Spectroscopic and Analytical Methodologies in Research on Cyclohexyl 2,6 Dimethylphenyl Ketone

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "Cyclohexyl 2,6-dimethylphenyl ketone." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the 2,6-dimethylphenyl group are expected to show distinct signals. The two methyl groups, being chemically equivalent, would likely appear as a single, sharp resonance. The protons on the phenyl ring will also give rise to characteristic signals in the aromatic region of thespectrum. The protons on the cyclohexyl ring will exhibit complex splitting patterns due to their various spatial orientations (axial and equatorial) and their coupling with neighboring protons. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in assigning these complex proton signals and confirming the through-bond and through-space connectivities between the different parts of the molecule. beilstein-journals.orgcore.ac.ukmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. Key resonances would include the carbonyl carbon, which is typically found in the downfield region of the spectrum. The carbons of the 2,6-dimethylphenyl ring, including the two methyl carbons and the aromatic carbons, will have characteristic chemical shifts. The cyclohexyl carbons will also appear as a set of signals, with their chemical shifts influenced by their position relative to the carbonyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. beilstein-journals.orgcore.ac.ukmdpi.com For complex structures where direct assignment is challenging, computational methods for predicting NMR chemical shifts are increasingly employed, often using Density Functional Theory (DFT). nih.govrsc.orgresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts While specific experimental data for "this compound" is not widely published, the following table presents predicted chemical shift ranges based on known data for similar structures like cyclohexyl phenyl ketone and ortho-substituted acetophenones. nih.govacs.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | 200 - 215 |

| Phenyl-C1 (ipso) | - | 135 - 140 |

| Phenyl-C2, C6 (ortho) | - | 130 - 135 |

| Phenyl-C3, C5 (meta) | 7.0 - 7.3 | 125 - 130 |

| Phenyl-C4 (para) | 7.1 - 7.4 | 128 - 133 |

| Methyl Carbons | 2.0 - 2.5 | 18 - 23 |

| Cyclohexyl-C1' | 2.8 - 3.5 | 45 - 55 |

| Cyclohexyl-C2', C6' | 1.6 - 1.9 | 25 - 30 |

| Cyclohexyl-C3', C5' | 1.2 - 1.6 | 24 - 28 |

| Cyclohexyl-C4' | 1.2 - 1.6 | 25 - 29 |

Note: These are estimated values and actual experimental values may vary.

Mass Spectrometry (MS) for Mechanistic Pathway Analysis and Intermediate Detection

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" and for elucidating its fragmentation pathways, which can provide valuable structural information. wikipedia.org In the context of its synthesis, often via a Friedel-Crafts acylation, MS can be used to identify reaction intermediates and byproducts. nih.govresearchgate.net

The electron ionization (EI) mass spectrum of this ketone is expected to show a prominent molecular ion peak. Common fragmentation patterns for aromatic ketones include alpha-cleavage, where the bond between the carbonyl group and an adjacent carbon is broken. whitman.edumiamioh.edu For "this compound," two primary alpha-cleavage pathways are possible:

Loss of the cyclohexyl radical to form the 2,6-dimethylbenzoyl cation.

Loss of the 2,6-dimethylphenyl radical to form the cyclohexylacylium ion.

The relative abundance of these fragment ions can provide insights into the stability of the respective carbocations and radicals. Further fragmentation of these primary ions can also occur, leading to a complex fragmentation pattern that serves as a fingerprint for the molecule. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be employed to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 216.32 | Molecular Ion |

| [M - C₆H₁₁]⁺ | 133.06 | Loss of cyclohexyl radical |

| [M - C₈H₉]⁺ | 111.08 | Loss of 2,6-dimethylphenyl radical |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (from rearrangement) |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.com These techniques are particularly useful for identifying the functional groups present in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically in the range of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the steric hindrance from the ortho-methyl groups, which may affect the conjugation of the carbonyl group with the phenyl ring. researchgate.netnih.gov Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as various bending and stretching vibrations of the phenyl and cyclohexyl rings. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, with non-polar bonds often giving stronger signals than in IR spectroscopy. spectroscopyonline.com The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch will also be present, although its intensity may differ from that in the IR spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Medium) |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H Stretch | 2850 - 2950 (Strong) | 2850 - 2950 (Strong) |

| Aromatic C=C Stretch | 1580 - 1620 (Medium) | 1580 - 1620 (Strong) |

| C-H Bending (Aromatic) | 700 - 900 (Strong) | 700 - 900 (Weak) |

| C-H Bending (Aliphatic) | 1350 - 1470 (Medium) | 1350 - 1470 (Medium) |

Note: These are general ranges and the exact frequencies and intensities will depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination

Studies on other hindered ketones have shown that steric strain can lead to significant distortions from idealized geometries. rsc.org In the case of "this compound," it is likely that the phenyl ring is twisted out of the plane of the carbonyl group to minimize steric interactions with the cyclohexyl ring and the ortho-methyl groups. The cyclohexyl ring itself would likely adopt a chair conformation. X-ray crystallographic data would also reveal details about the packing of the molecules in the crystal lattice. kpi.uarsc.org

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for monitoring the progress of the synthesis of "this compound" and for assessing the purity of the final product.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile compounds. nih.govsapub.orgresearchgate.net In the synthesis of "this compound," GC-MS can be used to monitor the consumption of starting materials and the formation of the product and any byproducts in real-time. The retention time of the compound in the GC column is a characteristic property that can be used for its identification, while the mass spectrum provides confirmation of its structure.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this ketone, particularly for non-volatile impurities or for preparative-scale purification. nih.govresearchgate.net A suitable stationary phase (e.g., C18) and mobile phase can be chosen to achieve good separation of the target compound from related substances. The purity of a sample can be determined by integrating the peak areas in the chromatogram.

Structure Reactivity and Structure Function Relationship Studies

Systematic Modification of the Cyclohexyl Moiety and its Impact on Reactivity

The nature of the ring system attached to the carbonyl group plays a pivotal role in the reactivity of ketones. Studies comparing cyclohexyl ketones with their phenyl analogues in catalyzed reactions have provided a clear demonstration of this principle.

In a computational study of samarium(II) iodide (SmI₂)-catalyzed intermolecular couplings, the replacement of a cyclohexyl group with a phenyl or a substituted phenyl group significantly altered the reaction pathway and energetics. nih.gov The reaction involving cyclohexyl cyclopropyl (B3062369) ketone proceeded with high energies at the ketyl radical intermediate (Int I) and the rate-determining cyclopropyl-fragmentation transition state (TS I). nih.gov This is contrasted with reactions involving phenyl-containing ketones, where electronic effects from the aromatic ring stabilize these intermediates and transition states. nih.gov

Furthermore, in the context of enzyme inhibition, the conformation of the cyclohexyl ring is critical. Studies on cyclohexyl ketone analogues as inhibitors of the enzyme Pin1 showed that upon binding to the active site, the cyclohexyl ring is forced into a less stable trans-diaxial conformation. nih.gov It is hypothesized that the energy required for this conformational change contributes to weaker binding of these inhibitors. nih.gov This "stretching" of the cyclohexyl ring into a higher-energy state upon binding illustrates how modifying the stability of the cyclohexyl moiety's conformation directly impacts its function as an enzyme inhibitor. nih.gov

Investigation of Phenyl Ring Substitution Effects on Chemical Behavior

Substitution on the phenyl ring, particularly the introduction of bulky groups, has profound steric and electronic consequences on the reactivity of ketones like Cyclohexyl 2,6-dimethylphenyl ketone.

This demonstrates that the substitution pattern on the phenyl ring directly manipulates the molecule's ground-state geometry and the energy profile of its reaction pathways.

Correlation of Molecular Geometry and Electronic Properties with Reaction Kinetics

The kinetics of a chemical reaction are intrinsically linked to the molecule's geometry and electronic landscape. For ketones related to this compound, this correlation is evident in both catalyzed organic reactions and enzyme interactions.

In the SmI₂-catalyzed coupling reactions, the interplay between electronic conjugation and steric hindrance dictates the reaction kinetics. nih.gov The data below summarizes how the substituent (R) in R-cyclopropyl ketones affects the transition state energies and determines which step is rate-limiting.

| Substituent (R) | Rate-Determining Transition State (TDTS) | Relative Influence of TS I (XTOF, T) | Relative Influence of TS II (XTOF, T) | Overall Reaction Barrier (kcal mol-1) |

| Cyclohexyl | TS I | 0.97 | - | High |

| Phenyl | TS II | - | 0.99 | Elevated due to steric hindrance at TS II |

| 2,6-dimethylphenyl | TS I & TS II | 0.65 | 0.35 | 23.1 (Lowest of the three) |

Data sourced from a computational study on SmI₂-catalyzed couplings. nih.gov

In the context of enzyme inhibition, molecular modeling of cyclohexyl ketone inhibitors in the active site of Pin1 revealed specific geometric arrangements. nih.gov One stereoisomer, (R,R,R)-2, positioned its ketone carbonyl carbon 4.4 Å from the Cys113-S nucleophile with an S—C=O angle of 102°. nih.gov This angle is close to the optimal Bürgi-Dunitz angle (107°) for nucleophilic addition. nih.gov Despite this favorable geometry, the compound was a weak inhibitor, and no covalent modification of the enzyme was observed. nih.govresearchgate.net This discrepancy between an apparently favorable molecular geometry and the observed low reactivity provides strong evidence against a simple nucleophilic addition mechanism for the enzyme. nih.govresearchgate.net

Exploration of Structure-Function Relationships in Enzyme-Substrate Interactions (Mechanistic Focus)

The study of how a molecule's structure dictates its function as an enzyme inhibitor is crucial for understanding biological mechanisms and for drug design. Cyclohexyl ketone analogues have been used as chemical probes to elucidate the mechanism of the peptidyl-prolyl isomerase (PPIase) enzyme, Pin1. nih.gov

These ketone analogues were designed specifically to test a proposed nucleophilic addition-isomerization mechanism, where a cysteine residue (Cys113) in the Pin1 active site would attack the ketone's carbonyl carbon. nih.gov However, the research yielded results that challenged this hypothesis.

Key findings from the enzyme-substrate interaction study include:

Weak Inhibition: The synthesized cyclohexyl ketone analogues were found to be weak inhibitors of Pin1. nih.gov

Binding Conformation: Molecular modeling consistently showed that the inhibitors bind with their cyclohexyl ring in a trans-diaxial conformation, which is less stable than the typical chair conformation. nih.gov

Stretching Hypothesis: This led to the proposal of a "stretching mechanism," where the enzyme forces the substrate into a destabilized, high-energy conformation to lower the barrier to rotation around the amide bond, an action consistent with a twisted-amide mechanism rather than nucleophilic addition. nih.gov

Evidence Against Nucleophilic Addition: The combination of weak inhibition and the failure to covalently modify the Cys113 residue, despite favorable geometry in docking models, provides significant evidence against the nucleophilic addition mechanism for Pin1. nih.govresearchgate.net

The table below summarizes the key findings for the tested ketone inhibitors of Pin1.

| Inhibitor Type | Proposed Mechanism Tested | Key Finding from Modeling | Observed Inhibition (IC50) | Mechanistic Implication |

| Cyclohexyl Ketone Analogues | Nucleophilic Addition | Binds in a trans-diaxial cyclohexane (B81311) conformation. nih.gov | Weak (e.g., 2.7 mM for compound 1). researchgate.net | The weak inhibition provides evidence against the nucleophilic addition mechanism. nih.gov |

This research demonstrates how studying the interaction of a specifically designed small molecule, like a cyclohexyl ketone, can lead to a refined understanding of complex enzymatic mechanisms. nih.govfrontiersin.org

Biochemical Interactions and Mechanistic Insights Non Clinical Focus

Interaction Profiles with Specific Enzyme Systems

Derivatives containing a cyclohexyl ketone structure have been investigated for their ability to interact with and modulate the activity of several key enzyme systems. These interactions are fundamental to their biological effects.

Peptidyl-Prolyl Isomerase (Pin1): Cyclohexyl ketone substrate analogue inhibitors have been designed to target Pin1, a crucial enzyme in regulating the cell cycle, gene expression, and cell signaling. nih.gov Pin1 is unique in that it only acts on substrates containing phosphorylated serine or threonine residues followed by a proline. nih.gov Studies on inhibitors designed as Ac-pSer-Ψ[C=OCH]-Pip-tryptamine revealed them to be weak inhibitors of Pin1. nih.govnih.gov Computational docking models of these inhibitors into the Pin1 active site consistently showed that the cyclohexane (B81311) ring adopts a trans-diaxial conformation. nih.govnih.gov This finding led to the hypothesis that the enzyme binds and stretches the cyclohexyl rings into a less stable conformation, which may provide insight into the catalytic mechanism of Pin1. nih.gov The distance between the sulfur atom of the active site cysteine (Cys113) and the ketone carbon in the model was 4.4 Å, suggesting that a direct nucleophilic attack by the cysteine is unlikely to be part of the isomerization mechanism. nih.govnih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govmdpi.com Certain analogues, specifically (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones, which feature a cyclohexyl group, have been identified as potent tyrosinase inhibitors. nih.gov The inhibitory activity of these compounds was compared to the standard inhibitor, kojic acid.

Kinetic studies revealed different modes of inhibition depending on the specific analogue. For example, one analog acted as a competitive inhibitor, while another showed non-competitive inhibition, which was supported by docking studies showing binding to the active site or an allosteric site, respectively. nih.gov The active site of tyrosinase contains two crucial copper ions (CuA and CuB) coordinated by histidine residues, which are the primary targets for many inhibitors. mdpi.com

Interactive Data Table: Tyrosinase Inhibition by Cyclohexyl-Containing Analogs

| Compound | Type of Inhibition | IC₅₀ (µM) |

|---|---|---|

| Analog 2 | Competitive | 5.21 ± 0.86 |

| Analog 3 | Non-competitive | 1.03 ± 0.14 |

| Kojic Acid (Control) | - | 25.26 ± 1.10 |

Data sourced from in vitro studies on (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs. nih.gov

Cytochrome P450 (CYP) Enzymes: While direct data on Cyclohexyl 2,6-dimethylphenyl ketone is scarce, studies on structurally related designer drugs provide insights into potential metabolic pathways involving CYP enzymes. For instance, N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) are metabolized by several human CYP isoenzymes. The primary enzymes involved in their O-dealkylation were identified as P450 2B6, P450 2C19, and P450 2D6, with P450 3A4 also contributing to the metabolism of PCEPA. frontiersin.org This indicates that compounds with a cyclohexyl ring linked to a phenyl group are likely substrates for a range of CYP enzymes, which are critical for their biotransformation.

Modulation of Cellular Signaling Pathways

The interaction of cyclohexyl ketone-related compounds with enzymes like Pin1 directly impacts cellular signaling pathways that govern cell fate.

Cell Growth and Differentiation Pathways: Pin1 plays a significant role in oncogenesis by regulating mitotic phosphoproteins. nih.gov Aryl indanyl ketone inhibitors of Pin1, which are structurally related to cyclohexyl ketones, have demonstrated biological activity against key signaling proteins p53 and β-catenin. nih.gov These proteins are central to pathways controlling cell growth, apoptosis, and differentiation. The ability to modulate their activity highlights a potential mechanism for influencing cell proliferation.

Furthermore, many bioactive compounds exert their effects by modulating complex signaling networks. General anti-inflammatory mechanisms often involve the suppression of pathways such as the nuclear factor-kappa β (NF-κB), mitogen-activated protein kinases (MAPK), and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways. medchemexpress.com For instance, the PI3K/Akt pathway is a critical regulator of the inflammatory response; its activation can inactivate transcription factors like NF-κB, thereby reducing the production of pro-inflammatory cytokines. nih.gov It is plausible that cyclohexyl ketone derivatives could engage with components of these pathways to modulate cellular responses.

Molecular Level Investigations of Antimicrobial and Anti-inflammatory Mechanisms

Antimicrobial Mechanisms: The molecular basis for the antimicrobial activity of compounds containing cyclohexane rings often relates to their interaction with bacterial cell membranes. The lipophilicity, or hydrophobicity, of the molecule is a critical factor. nih.gov A proposed mechanism for certain cationic biocides involves the adsorption of the molecule onto the negatively charged surface of the microorganism. Following adsorption, the hydrophobic parts, such as alkyl or cyclohexyl groups, penetrate the cell membrane. nih.gov This penetration disrupts the membrane's integrity, leading to the leakage of essential cytoplasmic components like potassium ions, ultimately resulting in cell death. Studies on some cyclohexane derivatives have shown they are particularly effective against Gram-positive bacteria and can act by blocking the transport of low molecular weight substances into the bacterial cell. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory actions of various chemical compounds are often multifactorial. At the molecular level, these mechanisms can include:

Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. Ketoprofen, which contains a ketone group, is a well-known non-selective inhibitor of both COX-1 and COX-2. nih.gov

Modulation of Inflammatory Mediators: Anti-inflammatory compounds can suppress the production of key inflammatory signaling molecules. This includes reducing levels of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS) and downregulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Regulation of Signaling Pathways: As mentioned previously, the anti-inflammatory effect is often achieved by modulating signaling cascades. For example, inhibition of the PI3K/Akt/FoxO signaling pathway can effectively reduce the inflammatory response and ameliorate disease symptoms at a cellular level. nih.gov Ketone bodies in general have been shown to exert anti-inflammatory effects by inhibiting inflammatory responses and immune cell function.

Role as a Biochemical Probe in Ligand-Target Studies

A key application of synthetic molecules in biochemical research is their use as probes to investigate the mechanisms of biological processes. Cyclohexyl ketone substrate analogues have served this exact purpose in studies of the enzyme Pin1. nih.gov

Researchers synthesized these ketone inhibitors to specifically test a proposed "nucleophilic addition-isomerization" catalytic mechanism for Pin1, which would involve the active site Cys113. nih.govnih.gov The finding that these compounds were only weak inhibitors, coupled with computational models showing a significant distance between the cysteine residue and the ketone's carbon, provided strong evidence against this proposed mechanism. nih.gov In this context, the cyclohexyl ketone derivative acted as a crucial investigational tool. Its interaction profile—or lack thereof in a specific chemical sense—allowed researchers to refute a hypothesis and gain deeper insight into the true catalytic strategy of the enzyme, suggesting that Pin1 likely functions by stretching its substrates rather than through nucleophilic attack. nih.gov

Industrial and Green Chemistry Research Perspectives for Cyclohexyl 2,6 Dimethylphenyl Ketone

Development of Sustainable Synthetic Routes and Methodologies

The development of sustainable synthetic routes for producing specialty chemicals like Cyclohexyl 2,6-dimethylphenyl ketone is a primary focus of green chemistry research. Traditional methods for ketone synthesis often involve multi-step processes that may utilize stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Current research perspectives are geared towards creating more environmentally benign and efficient methodologies.

One promising approach is the adaptation of catalytic Friedel-Crafts acylation reactions. Instead of traditional Lewis acid catalysts like aluminum chloride (AlCl₃), which are used in stoichiometric amounts and generate corrosive waste streams, researchers are exploring solid acid catalysts. These heterogeneous catalysts, such as zeolites and metal oxides, can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification processes. The reaction would likely involve the acylation of 2,6-dimethylbenzene with cyclohexanecarbonyl chloride or a related derivative.

Another avenue of sustainable synthesis involves one-pot multicomponent reactions. These reactions, where multiple starting materials react in a single vessel to form the desired product, reduce the need for intermediate purification steps, saving time, energy, and solvent usage. A hypothetical one-pot synthesis for this compound could involve the reaction of 2,6-dimethylphenylmagnesium bromide with cyclohexanecarbonyl chloride, a variation of the Grignard reaction, optimized for greener solvents like 2-methyltetrahydrofuran (2-MeTHF) which is derived from biomass.

Furthermore, research into C-H activation is providing new pathways for ketone synthesis. This methodology allows for the direct coupling of a C-H bond with an acyl source, potentially eliminating the need for pre-functionalized starting materials like organohalides. The direct acylation of 2,6-dimethylbenzene with cyclohexanecarboxylic acid, facilitated by a suitable transition metal catalyst, would represent a highly atom-economical and sustainable route.

The use of biomass-derived starting materials is also a key aspect of developing sustainable routes. For instance, cyclohexanol, which can be derived from the hydrogenation of phenol obtained from lignin, could be oxidized to cyclohexanone and then further reacted to form the target ketone. This approach reduces the reliance on petrochemical feedstocks.

Catalytic Efficiency and Atom Economy in Industrial-Scale Syntheses

In the context of industrial-scale production, catalytic efficiency and atom economy are critical metrics for sustainable and economically viable processes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. For the synthesis of this compound, maximizing atom economy is a key research objective.

Traditional named reactions like the Wittig or Grignard reactions, while effective, often suffer from poor atom economy due to the formation of stoichiometric byproducts. For example, a classic Grignard synthesis would produce magnesium salts as waste. Modern catalytic approaches aim to overcome these limitations.

Catalytic cross-coupling reactions, such as Suzuki or Heck couplings, offer higher atom economy. A potential route could involve the palladium-catalyzed coupling of a 2,6-dimethylphenylboronic acid derivative with a cyclohexyl acyl derivative. While this improves atom economy compared to classical methods, the use of expensive and potentially toxic heavy metal catalysts necessitates efficient catalyst recovery and recycling systems for industrial applications.

The table below illustrates a comparative analysis of potential synthetic routes for this compound based on catalytic efficiency and atom economy.

| Synthetic Route | Catalyst | Key Advantages | Key Disadvantages | Theoretical Atom Economy (%) |

| Friedel-Crafts Acylation (Traditional) | AlCl₃ (stoichiometric) | Well-established, high yields | Large amount of corrosive waste, low atom economy | ~50-60% |

| Friedel-Crafts Acylation (Catalytic) | Zeolites, Metal Oxides | Reusable catalyst, reduced waste | May require higher temperatures/pressures | >80% |

| Grignard Reaction | None (stoichiometric reagent) | Versatile, effective | Stoichiometric magnesium salt waste, moderate atom economy | ~60-70% |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst | High selectivity, milder conditions | Expensive catalyst, potential for metal contamination | >90% |

| Direct C-H Acylation | Rh or Ru catalyst | High atom economy, fewer synthetic steps | Catalyst development is ongoing, may have selectivity issues | >95% |

Improving catalytic efficiency also involves optimizing reaction conditions such as temperature, pressure, and solvent. The use of continuous flow reactors in industrial settings can offer better control over these parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Environmental Impact Assessment of Production Processes in Research Context

A comprehensive environmental impact assessment (EIA) is crucial in the research and development phase of any new chemical process. For this compound, this would involve a "cradle-to-gate" analysis of proposed synthetic routes, considering factors beyond just the chemical reaction itself.

The key parameters evaluated in an EIA for the production of this ketone would include:

Raw Material Sourcing: Assessing the environmental footprint of obtaining starting materials. For instance, are they derived from non-renewable fossil fuels or from renewable biomass? The energy and resources consumed in their extraction and purification are also considered.

Energy Consumption: Quantifying the energy required for the synthesis, including heating, cooling, stirring, and purification steps. Research into microwave-assisted synthesis or reactions that proceed at ambient temperature can significantly reduce the energy footprint.

Solvent and Reagent Selection: Evaluating the environmental, health, and safety (EHS) profile of all chemicals used. The principles of green chemistry advocate for the use of non-toxic, biodegradable solvents and the avoidance of hazardous reagents. The development of solvent-free reaction conditions is an ultimate goal.

Waste Generation and Management: This includes quantifying the amount and nature of all byproducts and waste streams. An ideal process would have minimal waste, and any waste generated should be non-hazardous or recyclable. The E-factor (environmental factor), which is the mass ratio of waste to desired product, is a key metric in this assessment.

Process Safety: Analyzing the potential hazards associated with the process, such as the use of flammable solvents, pyrophoric reagents, or high-pressure equipment. Inherently safer design principles aim to eliminate these hazards at the source.

Life Cycle Assessment (LCA) is a powerful tool used in the research context to systematically evaluate the environmental impacts of a product or process through all its life stages. For this compound, an LCA would compare different synthetic routes to identify the most environmentally sustainable option before significant investment is made in scaling up the process.

Integration into Specialty Chemical Manufacturing Research

This compound, as a complex ketone, is likely to be an intermediate in the synthesis of more complex, high-value molecules within the specialty chemical sector. Research in this area focuses on its potential applications and the efficiency of its integration into multi-step manufacturing processes.

Potential areas of application and research include:

Pharmaceuticals: The structural motif of a substituted phenyl ketone is common in many biologically active molecules. Research would explore the use of this compound as a key building block for the synthesis of novel pharmaceutical ingredients (APIs). Its sterically hindered nature could impart unique pharmacological properties.

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies on complex organic molecules. This ketone could serve as a precursor for new herbicides, fungicides, or insecticides. Research would focus on developing derivatives and screening them for biological activity.

Polymers and Materials Science: Ketones can be used as photoinitiators in polymerization processes. The specific structure of this compound could be investigated for its utility in creating specialized polymers with unique thermal or optical properties.

Flavors and Fragrances: While less likely for a highly substituted ketone, research could explore its potential, or the potential of its derivatives, as novel fragrance compounds.

The integration of its synthesis into a larger manufacturing process requires careful consideration of process intensification. This involves developing more efficient and compact manufacturing technologies. For instance, combining the synthesis of this compound and its subsequent conversion to a downstream product in a continuous flow system can reduce capital costs, improve safety, and minimize waste.

Future Research Directions and Unexplored Avenues

Novel Catalytic Applications and Method Development

The steric hindrance present in Cyclohexyl 2,6-dimethylphenyl ketone makes it an intriguing candidate for the development and testing of novel catalytic methodologies. The presence of bulky substituents near the reactive carbonyl center can influence reaction pathways and selectivities in unique ways.

Future research could focus on utilizing this ketone as a benchmark substrate to:

Develop and evaluate new catalysts for C-H activation and functionalization. The remote C-H bonds on both the cyclohexyl and dimethylphenyl rings are attractive targets for late-stage functionalization. thieme-connect.de

Investigate challenging cross-coupling reactions. The steric hindrance could be exploited to control regioselectivity in reactions such as the arylation of ketones. thieme-connect.de

Explore its role as a ligand precursor. Derivatization of the ketone could lead to novel, sterically demanding ligands for transition metal catalysis, potentially influencing the stereochemical outcome of reactions.

A key area of investigation would be the development of catalytic systems that can overcome the steric bulk of the 2,6-dimethylphenyl group. This could involve the use of highly active palladium-based catalysts or the exploration of alternative metals known for their unique reactivity profiles.

Exploration of Asymmetric Synthesis and Chiral Induction

The prochiral nature of the carbonyl group in this compound makes it a prime target for asymmetric synthesis, leading to the formation of chiral alcohols. These chiral products could serve as valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Future research in this area should be directed towards:

Enantioselective reduction of the ketone. The significant steric difference between the cyclohexyl and 2,6-dimethylphenyl groups presents a challenge for achieving high enantioselectivity. acs.orgresearchgate.net Investigating a range of chiral catalysts and reducing agents will be crucial. researchgate.netnih.govrsc.org

Biocatalytic approaches. The use of engineered enzymes, such as alcohol dehydrogenases (ADHs), could offer a green and highly selective method for the asymmetric reduction of this bulky ketone. acs.orgresearchgate.net Protein engineering could be employed to tailor the enzyme's active site to accommodate the sterically demanding substrate. acs.orgresearchgate.net

Nucleophilic additions to the carbonyl group. The development of methods for the enantioselective addition of various nucleophiles (e.g., organometallic reagents) would open up pathways to a wider range of chiral tertiary alcohols. researchgate.netrsc.org

The table below illustrates potential chiral catalysts that could be investigated for the asymmetric reduction of this compound, based on successful applications with other bulky ketones.

| Catalyst/Method | Potential Chiral Product | Key Research Focus |

| Chiral Ruthenium Complexes | (R)- or (S)-Cyclohexyl(2,6-dimethylphenyl)methanol | Optimization of ligand and reaction conditions for high enantiomeric excess. nih.govlookchem.com |

| Engineered Alcohol Dehydrogenase (ADH) | (R)- or (S)-Cyclohexyl(2,6-dimethylphenyl)methanol | Screening and evolution of enzymes for improved activity and selectivity towards bulky substrates. acs.orgresearchgate.net |

| Corey-Bakshi-Shibata (CBS) Catalyst | Enantioenriched Cyclohexyl(2,6-dimethylphenyl)methanol | Investigating the effect of the oxazaborolidine structure on stereochemical control. wikipedia.org |

Advanced Materials Science Applications through Derivatization

The aromatic nature of the 2,6-dimethylphenyl group suggests that derivatives of this compound could find applications in materials science. Polyaromatic ketones, for instance, are known for their thermal stability and mechanical properties. mdpi.com

Future research could explore the following avenues:

Synthesis of novel polymers. Polymerization of functionalized derivatives of the ketone could lead to new materials with tailored properties, such as high thermal resistance and specific mechanical strengths.

Development of organic electronic materials. The aromatic core could be functionalized to create materials with interesting photophysical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Creation of high-performance materials. Following the example of materials like Polyetheretherketone (PEEK), which is used in demanding applications including medical implants, derivatives of this compound could be investigated for their potential in creating robust and biocompatible materials. mdpi.com

The derivatization of the core structure is key to unlocking these applications. The introduction of functional groups that can undergo polymerization or influence electronic properties will be a primary focus.

Interdisciplinary Research with Computational Biology and Materials Science

The unique structural features of this compound make it an ideal subject for interdisciplinary research, particularly at the intersection of synthetic chemistry, computational biology, and materials science. hpc.milresearchgate.netuchicago.educhemscene.com

Promising interdisciplinary research directions include:

Computational modeling of catalytic reactions. Density functional theory (DFT) and other computational methods can be used to model reaction pathways for the catalytic transformation of the ketone, providing insights that can guide experimental work.

Enzyme-substrate docking studies. In the context of biocatalysis, computational docking simulations can predict how this compound might bind to the active site of various enzymes. acs.org This can aid in the selection and engineering of suitable biocatalysts.

Predictive materials design. Computational tools can be used to predict the properties of polymers and other materials derived from the ketone, allowing for the in-silico design of materials with desired characteristics before their synthesis.

The synergy between computational and experimental approaches will be crucial for accelerating the exploration of this compound's potential. For example, computational screening could identify the most promising catalytic systems or material derivatives, which could then be prioritized for laboratory synthesis and testing.

常见问题

Basic: What are the common synthetic routes for preparing cyclohexyl 2,6-dimethylphenyl ketone?

Methodological Answer: